molecular formula C8H5F2N3O2 B2449363 3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 2248405-86-7

3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B2449363
CAS No.: 2248405-86-7
M. Wt: 213.144
InChI Key: JYFDNAHUJSOSKM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of difluoromethylated intermediates, which are subjected to cyclization reactions to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process includes steps such as halogenation, cyclization, and functional group transformations to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-imidazo[1,2-a]pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein functions, leading to its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

3-(difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)5-1-12-6-2-11-4(8(14)15)3-13(5)6/h1-3,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDNAHUJSOSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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